molecular formula C5H3ClFNO2S B6149117 3-chloropyridine-4-sulfonyl fluoride CAS No. 2301475-89-6

3-chloropyridine-4-sulfonyl fluoride

Cat. No.: B6149117
CAS No.: 2301475-89-6
M. Wt: 195.6
InChI Key:
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Description

3-chloropyridine-4-sulfonyl fluoride: is an organic compound with the molecular formula C5H3ClFNO2S. It is a derivative of pyridine, where the sulfonyl fluoride group is attached to the fourth carbon and a chlorine atom is attached to the third carbon of the pyridine ring. This compound is known for its reactivity and is used in various chemical synthesis processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-chloropyridine-4-sulfonyl fluoride typically involves the introduction of the sulfonyl fluoride group into the pyridine ring. One common method is the reaction of 3-chloropyridine with sulfuryl fluoride (SO2F2) under controlled conditions. The reaction is usually carried out in the presence of a catalyst and at elevated temperatures to ensure complete conversion.

Industrial Production Methods: In industrial settings, the production of this compound may involve a multi-step process starting from readily available precursors. The process includes chlorination of pyridine, followed by sulfonylation using sulfuryl fluoride. The reaction conditions are optimized to maximize yield and purity, often involving the use of specialized reactors and purification techniques.

Chemical Reactions Analysis

Types of Reactions: 3-chloropyridine-4-sulfonyl fluoride undergoes various chemical reactions, including:

    Nucleophilic Substitution: The sulfonyl fluoride group can be replaced by nucleophiles such as amines, alcohols, or thiols.

    Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, although these are less common.

    Coupling Reactions: It can be used in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like amines, alcohols, or thiols in the presence of a base.

    Coupling Reactions: Palladium catalysts and boronic acids or esters under mild conditions.

Major Products:

    Nucleophilic Substitution: Products include sulfonamides, sulfonate esters, and sulfonothioates.

    Coupling Reactions: Products include biaryl compounds and other complex organic molecules.

Scientific Research Applications

Chemistry: 3-chloropyridine-4-sulfonyl fluoride is used as an intermediate in the synthesis of various organic compounds. It is particularly valuable in the preparation of sulfonamide-based drugs and agrochemicals.

Biology and Medicine: In medicinal chemistry, this compound is used to develop inhibitors for enzymes such as proteases and kinases. Its ability to form stable sulfonamide bonds makes it a key building block in drug design.

Industry: In the chemical industry, this compound is used in the production of specialty chemicals, including dyes, pigments, and polymers

Comparison with Similar Compounds

    3-chloropyridine-4-sulfonamide: Similar structure but with a sulfonamide group instead of sulfonyl fluoride.

    4-chloropyridine-3-sulfonyl fluoride: Isomer with the positions of chlorine and sulfonyl fluoride groups swapped.

    3-fluoropyridine-4-sulfonyl fluoride: Fluorine atom instead of chlorine at the third position.

Uniqueness: 3-chloropyridine-4-sulfonyl fluoride is unique due to its specific reactivity profile, which allows for selective nucleophilic substitution and coupling reactions. Its ability to form stable sulfonamide bonds makes it particularly valuable in medicinal chemistry for the development of enzyme inhibitors.

Properties

CAS No.

2301475-89-6

Molecular Formula

C5H3ClFNO2S

Molecular Weight

195.6

Purity

95

Origin of Product

United States

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